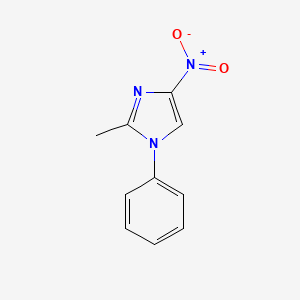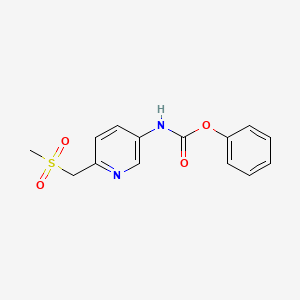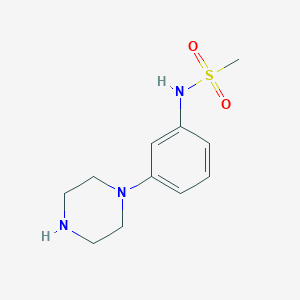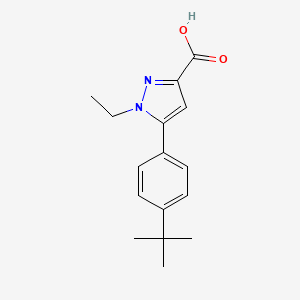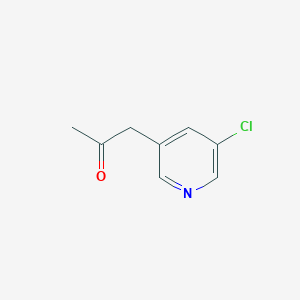
5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a triazole ring attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Attachment to the Benzoic Acid Core: The triazole ring is then attached to the benzoic acid core through a substitution reaction.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through methylation and methoxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
5-Methoxy-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methyl group.
4-Methyl-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methoxy group.
2-(Triazol-2-yl)benzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(14-12-3-4-13-14)8(11(15)16)6-10(7)17-2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
WSRWQEKYAKAYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


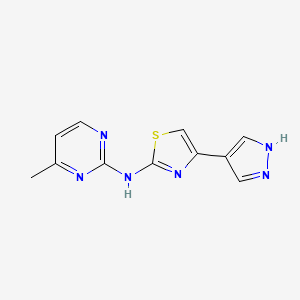

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
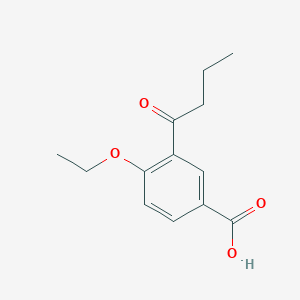
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
